N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 3-(trifluoromethyl)benzoyl group linked to a phenyl ring substituted with a 1,1-dioxo-1λ⁶,2-thiazinan moiety. The thiazinan ring is a six-membered heterocycle containing sulfur and nitrogen, with two oxygen atoms contributing to its sulfone (dioxo) configuration.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-8-16(9-7-15)23-10-1-2-11-27(23,25)26/h3-9,12H,1-2,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUSYLNSXAQJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the thiazinan ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|
| Target Compound | ~400–420* | 1,1-Dioxo-thiazinan | High stability, electron-withdrawing |
| N-[4-Morpholinophenyl]-3-(CF₃)benzamide | 350.3 | Morpholine | Improved hydrophilicity |
| Flutolanil | 323.3 | 2-CF₃, isopropoxy | Agricultural activity |
| 4-(Thiophen-3-yl)-N-(diazepane)benzamide | ~450* | 1,4-Diazepane, thiophene | Conformational flexibility |
*Estimated based on structural similarity.
Research Findings and Implications
- Metabolic Stability : Saturated heterocycles (e.g., thiazinan) generally exhibit higher metabolic stability than aromatic systems (e.g., thiazole or triazole) due to reduced susceptibility to oxidative enzymes .
- Agrochemical vs. Pharmaceutical Potential: Structural variations (e.g., CF₃ position, substituent bulk) dictate application specificity. For example, flutolanil’s 2-CF₃ group optimizes fungicidal activity, while the target’s 3-CF₃ and thiazinan may favor drug-like pharmacokinetics .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound contains a thiazinan ring and a trifluoromethyl group, which contribute to its lipophilicity and metabolic stability. The molecular formula is with a molecular weight of 416.4 g/mol . The presence of these functional groups positions it within a class of sulfonamide derivatives known for diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, related arylsulfonylbenzohydrazides have been investigated for their ability to inhibit bacterial growth. The presence of the thiazinan ring may enhance this activity by increasing the compound's binding affinity to bacterial enzymes .
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. In studies involving similar sulfonamide derivatives, cytotoxic effects were observed against eukaryotic Vero cells. The therapeutic indices varied significantly among different compounds, indicating that while some derivatives showed promise as therapeutic agents, others presented significant toxicity concerns .
Table 1: Summary of Biological Activities
| Compound Name | MIC (μg/mL) | Observed Effects |
|---|---|---|
| Compound A | 1.4 | Significant anti-tuberculosis activity |
| Compound B | 18.8 | Moderate activity with notable side effects |
| This compound | TBD | Potentially high lipophilicity enhancing bioactivity |
In a comparative study of related compounds, those with trifluoromethyl substitutions demonstrated enhanced bioactivity due to increased lipophilicity .
Synthesis and Production Methods
The synthesis of this compound typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 3-(trifluoromethyl)benzoyl chloride under controlled conditions . This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dopamine D3 receptors, leveraging structural data from cyclic diamine benzamide ligands .
- MD Simulations : Perform 100-ns simulations in explicit solvent to evaluate binding mode stability .
How can reaction byproducts be minimized during large-scale synthesis?
Advanced Research Question
- Purification Protocols : Employ gradient elution in reverse-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid) to separate byproducts .
- Catalytic Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura couplings to suppress homocoupling side reactions .
What role do solvents play in modulating reaction kinetics for this compound?
Basic Research Question
Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of amine precursors, while dichloromethane improves solubility of aromatic intermediates. Solvent choice directly impacts reaction rates and purity .
How can researchers validate the compound’s thermodynamic stability under storage conditions?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C typical for benzamides).
- Accelerated Stability Studies : Store at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
What chromatographic methods are optimal for enantiomeric separation of chiral analogs?
Basic Research Question
Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phases, achieving resolution factors >1.5 for diastereomeric benzamides .
How can researchers address low solubility in aqueous buffers for biological assays?
Advanced Research Question
- Co-Solvent Systems : Use 10% DMSO in phosphate-buffered saline (PBS) with sonication.
- Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity, as demonstrated in kinase inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
